molecular formula C10H10O4S B8374150 2-Acetylthio-3-methoxybenzoic acid

2-Acetylthio-3-methoxybenzoic acid

Cat. No.: B8374150
M. Wt: 226.25 g/mol
InChI Key: VNUQOLNYYXBRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylthio-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and an acetylthio group (-SAc) at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₀O₄S, with a molecular weight of 234.25 g/mol. The acetylthio group introduces sulfur-based reactivity, distinguishing it from other methoxy-substituted benzoic acids.

Properties

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

2-acetylsulfanyl-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O4S/c1-6(11)15-9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

VNUQOLNYYXBRST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=C(C=CC=C1OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups: The acetylthio group (-SAc) in the target compound is less electron-withdrawing than the nitro group (-NO₂) in 3-methoxy-2-nitrobenzoic acid but more polarizable than ethoxy (-OCH₂CH₃) due to sulfur’s electronegativity .
  • Solubility : The acetylthio group likely reduces water solubility compared to hydroxy or methoxy derivatives. For instance, 2-hydroxy-3-methoxybenzoic acid is only slightly water-soluble, suggesting that substitution with a bulkier acetylthio group would further decrease solubility .
  • Reactivity : Thioesters (like -SAc) are more prone to hydrolysis than esters or ethers, implying that this compound may require stabilization under acidic/basic conditions compared to 2-ethoxybenzoic acid .

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